molecular formula C20H23N3OS2 B13812206 Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13812206
M. Wt: 385.6 g/mol
InChI Key: ILEQCYYTOZHPRC-UHFFFAOYSA-N
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Description

Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a thieno[2,3-D]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and phenyl groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be explored for its use in materials science and the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- include other acetamides and thieno[2,3-D]pyrimidine derivatives. Examples include:

  • Acetamide,N-(2,5-dimethylphenyl)-2-[(5-methyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
  • Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)oxy]-

Uniqueness

The uniqueness of Acetamide,N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-18(15)19(21-14(5)22-20)25-10-17(24)23-16-9-11(2)7-8-12(16)3/h7-9H,6,10H2,1-5H3,(H,23,24)

InChI Key

ILEQCYYTOZHPRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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